diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
Overview
Description
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class. It is commonly used to treat type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels. In
Mechanism of Action
The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee involves its binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. By activating PPARγ, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee increases insulin sensitivity and glucose uptake in adipose tissue, skeletal muscle, and liver. It also reduces insulin resistance and inflammation, which are associated with the development of type 2 diabetes.
Biochemical and Physiological Effects:
Rosiglitazone exerts its biochemical and physiological effects by regulating gene expression and protein synthesis in various tissues. It increases the expression of genes involved in glucose uptake, lipid metabolism, and inflammation, while decreasing the expression of genes involved in gluconeogenesis and adipogenesis. In addition, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee improves lipid profile by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol.
Advantages and Limitations for Lab Experiments
Rosiglitazone has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARγ. It is also readily available and easy to administer. However, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee has some limitations, such as its potential toxicity, off-target effects, and variability in response among different cell types and species.
Future Directions
There are several future directions for the research and development of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee. One area of focus is the identification of new PPARγ agonists that have improved efficacy and safety profiles. Another area of interest is the investigation of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee's effects on other metabolic pathways, such as mitochondrial function and autophagy. Additionally, there is a need for more studies on the long-term effects of diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee on cardiovascular and renal outcomes in patients with type 2 diabetes.
Scientific Research Applications
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease. In addition, diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylatee has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and other inflammatory conditions.
properties
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-4-24-16(21)14-12(20)9-18(3,23)15(17(22)25-5-2)13(14)11-7-6-8-19-10-11/h6-8,10,13-15,23H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKMLJYTCPRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.